molecular formula C6H5ClOS B1586644 4-Methylthiophene-2-carbonyl chloride CAS No. 32990-47-9

4-Methylthiophene-2-carbonyl chloride

Cat. No. B1586644
CAS RN: 32990-47-9
M. Wt: 160.62 g/mol
InChI Key: LUEKBBMZPLXIQR-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-carbonyl chloride is a chemical compound with the empirical formula C6H5ClOS . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-2-carbonyl chloride consists of a thiophene ring with a methyl group and a carbonyl chloride group attached . The molecular weight is 160.62 .


Physical And Chemical Properties Analysis

4-Methylthiophene-2-carbonyl chloride is a solid at room temperature . It has a density of 1.2873 g/mL at 25 °C and a refractive index of 1.581 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Trihalogenated Hydroxythiophenes Synthesis : 4-Methylthiophene-2-carbonyl chloride is related to the synthesis of various hydroxythiophenes, such as 2-Hydroxy-3,4,5-trichlorothiophene. These compounds have shown unique tautomeric properties and chemical reactivity, making them valuable in the synthesis of other derivatives through reactions like O-methylation, O-acetylation, and Silylation (Skramstad et al., 2000).

Polymer Chemistry

  • Conjugated Conductive Polymers : 4-Methylthiophene-2-carbonyl chloride is closely related to the field of polymer chemistry, particularly in the development of conductive polymers. Research has shown the synthesis of polymers like poly(4-methylthiophene)s, which are essential in creating materials with unique electronic properties (Chen & Tsai, 1993).

Material Science and Electronics

  • Electrooxidation of Soluble Alpha, Alpha-Coupled Thiophene Oligomers : Studies have explored the electrooxidation of thiophene oligomers, including those with 4-methylthiophene units. This research is crucial in understanding the electronic properties of materials for potential applications in electronics and conductive materials (Guay et al., 1992).

Organic Synthesis

  • Friedel-Crafts Synthesis of Thiophenecarbothioamides : The compound's derivatives have been used in Friedel-Crafts synthesis, a significant method in organic chemistry. This approach enables the formation of thiophenecarbothioamides from thiophene compounds, indicating the versatility of 4-methylthiophene-2-carbonyl chloride in synthetic chemistry (Jagodziński et al., 1986).

Environmental Applications

  • Degradation of Chlorophenols : Research involving the degradation of chlorophenols, such as 4-chlorophenol, has utilized thiophene derivatives. This area of study is crucial for environmental applications, particularly in the treatment of wastewater and the removal of toxic substances (Boudenne & Cerclier, 1999).

Catalysis

  • Hydrogen Peroxide Decomposition : Studies involving activated carbons modified with chemicals like 4-methylthiophene-2-carbonyl chloride have shown significant implications in catalysis, particularly in the decomposition of hydrogen peroxide. This research is vital for understanding catalytic processes in various industrial applications (Huang et al., 2003).

Safety And Hazards

4-Methylthiophene-2-carbonyl chloride is classified as a skin corrosive substance . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEKBBMZPLXIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383745
Record name 4-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-2-carbonyl chloride

CAS RN

32990-47-9
Record name 4-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

220 cc of thionyl chloride were progressively added to 50 gm of 4-methyl-thiophene-2-carboxylic acid [prepared by process in Beil, Vol. 18, p. 294] and the mixture was heated to reflux for 1 hour. Excess thionyl chloride was evaporated off under reduced pressure and the residue was distilled under reduced pressure to obtain 51 gm of 4-methyl-thiophene-2-carboxylic acid chloride boiling at 112°-114° C. at 18 mm Hg. which was used as is for the next step. The light yellow liquid was soluble in ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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